molecular formula C19H19ClN4O2 B14145595 N-[2-(2-acetamidoethyl)-1-methylbenzimidazol-5-yl]-4-chlorobenzamide CAS No. 876710-51-9

N-[2-(2-acetamidoethyl)-1-methylbenzimidazol-5-yl]-4-chlorobenzamide

Cat. No.: B14145595
CAS No.: 876710-51-9
M. Wt: 370.8 g/mol
InChI Key: GOLPDOVMESOCDI-UHFFFAOYSA-N
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Description

N-[2-(2-acetamidoethyl)-1-methylbenzimidazol-5-yl]-4-chlorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is a common structural motif in many biologically active molecules, making it of interest for medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-acetamidoethyl)-1-methylbenzimidazol-5-yl]-4-chlorobenzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Acetamidoethyl Group: This step involves the alkylation of the benzimidazole core with an appropriate acetamidoethyl halide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-acetamidoethyl)-1-methylbenzimidazol-5-yl]-4-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the amide group to an amine.

    Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(2-acetamidoethyl)-1-methylbenzimidazol-5-yl]-4-chlorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(2-acetamidoethyl)-1-methylbenzimidazol-5-yl]-4-chlorobenzamide involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-acetamidoethyl)-1-methylbenzimidazol-5-yl]-4-fluorobenzamide
  • N-[2-(2-acetamidoethyl)-1-methylbenzimidazol-5-yl]acetamide

Uniqueness

N-[2-(2-acetamidoethyl)-1-methylbenzimidazol-5-yl]-4-chlorobenzamide is unique due to the presence of the chlorobenzamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where chlorine substitution is beneficial.

Properties

CAS No.

876710-51-9

Molecular Formula

C19H19ClN4O2

Molecular Weight

370.8 g/mol

IUPAC Name

N-[2-(2-acetamidoethyl)-1-methylbenzimidazol-5-yl]-4-chlorobenzamide

InChI

InChI=1S/C19H19ClN4O2/c1-12(25)21-10-9-18-23-16-11-15(7-8-17(16)24(18)2)22-19(26)13-3-5-14(20)6-4-13/h3-8,11H,9-10H2,1-2H3,(H,21,25)(H,22,26)

InChI Key

GOLPDOVMESOCDI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=NC2=C(N1C)C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl

solubility

35.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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